pan-HCN-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

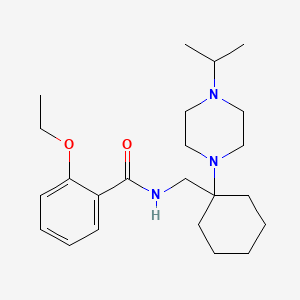

Molecular Formula |

C23H37N3O2 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

2-ethoxy-N-[[1-(4-propan-2-ylpiperazin-1-yl)cyclohexyl]methyl]benzamide |

InChI |

InChI=1S/C23H37N3O2/c1-4-28-21-11-7-6-10-20(21)22(27)24-18-23(12-8-5-9-13-23)26-16-14-25(15-17-26)19(2)3/h6-7,10-11,19H,4-5,8-9,12-18H2,1-3H3,(H,24,27) |

InChI Key |

QQURIRADMQBJKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCN(CC3)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of pan-HCN-IN-1

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of pan-HCN-IN-1, a potent inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. We delve into the fundamental mechanism of action, supported by quantitative binding data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows. This guide is intended to serve as a key resource for researchers investigating HCN channel pharmacology and its therapeutic potential.

Introduction to HCN Channels

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels that play a critical role in controlling rhythmicity and excitability in both the heart and the central nervous system.[1][2][3] Unlike most voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization.[1][4][5] They conduct a mixed inward cation (Na⁺/K⁺) current known as Ih (or If in the heart), which has a depolarizing influence on the cell membrane.[1][5][6][7] This current is crucial for setting the resting membrane potential, dendritic integration of synaptic inputs, and generating rhythmic firing in neurons and cardiac pacemaker cells.[1][5][8][9]

The HCN family consists of four isoforms (HCN1-4), which can form homo- or heterotetrameric channels.[1][2][6] These isoforms exhibit distinct expression patterns and biophysical properties.[3] HCN1, in particular, is predominantly expressed in the neocortex, hippocampus, and cerebellum.[6][10] Given their role in regulating neuronal excitability, HCN channels have emerged as promising therapeutic targets for a range of neurological disorders, including epilepsy and neuropathic pain.[5][8][9][11] this compound (also known as Compound J&J12e) is a specific inhibitor developed to probe the function of these channels.[12][13]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of HCN channels. Specifically, it has been identified as a potent inhibitor of the HCN1 isoform.[12][13] By binding to the channel, this compound blocks the flow of ions, thereby reducing the Ih current.

The physiological consequences of this inhibition are significant:

-

Reduction of Ih Current: The most direct effect is a decrease in the hyperpolarization-activated inward current.

-

Membrane Potential Hyperpolarization: By blocking the depolarizing Ih current, this compound causes the neuronal resting membrane potential to become more negative (hyperpolarized).[7]

-

Inhibition of Voltage Sag: A hallmark of neurons with active HCN channels is a "voltage sag" in response to a hyperpolarizing current injection. This sag is caused by the slow activation of the Ih current, which counteracts the hyperpolarization. This compound reduces or eliminates this voltage sag response.[12][13][14]

-

Enhanced Synaptic Summation: The Ih current normally dampens the temporal summation of excitatory postsynaptic potentials (EPSPs). By inhibiting this current, this compound enhances EPSP summation.[12][13]

-

Decreased Neuronal Excitability: The cumulative effect of a more hyperpolarized resting potential and altered synaptic integration is a general decrease in neuronal excitability, making it more difficult for the neuron to reach the threshold for firing an action potential.[5]

Quantitative Data: Inhibitory Potency

The potency of this compound has been quantified primarily against the HCN1 isoform. The following table summarizes its inhibitory concentration (IC₅₀) and provides comparative data for other common HCN channel blockers.

| Compound | Target | IC₅₀ | Notes |

| This compound | HCN1 | 58 nM | Also known as Compound J&J12e.[12][13] |

| Zatebradine | pan-HCN | ~1.9 µM | Blocks HCN1, HCN2, HCN3, and HCN4 with similar potency.[13] |

| Ivabradine | pan-HCN | - | A clinically approved HCN channel blocker for cardiac conditions.[2] |

| ZD7288 | pan-HCN | - | A widely used experimental HCN channel blocker.[2][14] |

| CP 339818 | HCN1 | 18.9 µM | Also blocks Kv1.3 and Kv1.4 channels.[13] |

| CP 339818 | HCN4 | 43.4 µM | Potency measured in high chloride conditions.[13] |

Experimental Protocols

The characterization of this compound and its effects on HCN channels relies on established biophysical and neurophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the Ih current and the inhibitory effect of compounds.

-

Objective: To measure hyperpolarization-activated currents (Ih) from cells expressing HCN channels and to quantify the blocking effect of this compound.

-

Cell Preparation:

-

HEK293 or CHO cells are transiently or stably transfected with the specific human HCN isoform (e.g., hHCN1) cDNA.

-

Alternatively, acute brain slices (e.g., from rat hippocampus or cortex) are prepared for studying native HCN channels in neurons.[12]

-

-

Recording:

-

A glass micropipette filled with an intracellular solution is sealed onto the membrane of a target cell to achieve a "whole-cell" configuration.

-

The membrane potential is held at a depolarized voltage (e.g., -50 mV) where HCN channels are closed.

-

A series of hyperpolarizing voltage steps (e.g., from -60 mV to -150 mV in 10 mV increments) are applied to activate the HCN channels and elicit the Ih current.[15]

-

A baseline recording of Ih is established.

-

This compound is applied to the bath solution at various concentrations.

-

The voltage-step protocol is repeated in the presence of the compound to measure the degree of current inhibition.

-

-

Data Analysis: The peak or steady-state current at each voltage step is measured before and after drug application. This data is used to generate dose-response curves and calculate the IC₅₀ value. The voltage-dependence of channel activation can also be analyzed to see if the compound causes a shift in the activation curve.[15]

Immunohistochemistry

This technique is used to visualize the expression and localization of HCN channels within tissues, providing context for the inhibitor's effects.

-

Objective: To determine the anatomical distribution of HCN1 channels in a specific brain region (e.g., entorhinal cortex).

-

Protocol:

-

Tissue Preparation: An animal is perfused with a fixative (e.g., 4% paraformaldehyde). The brain is extracted, and thin sections (e.g., 50 µm) are cut using a vibratome.

-

Permeabilization: Sections are treated with a detergent (e.g., Triton X-100) to allow antibodies to penetrate the cell membranes.

-

Blocking: The tissue is incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific to the HCN1 subunit (e.g., rabbit anti-HCN1).[16]

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).[16]

-

Imaging: The sections are mounted on slides and imaged using a fluorescence or confocal microscope to visualize the location of the HCN1 protein.

-

Functional Consequences of HCN1 Inhibition

The blockade of HCN channels by this compound leads to predictable changes in neuronal function, primarily a reduction in excitability. This relationship can be visualized as a logical cascade.

Conclusion

This compound is a potent and specific inhibitor of the HCN1 ion channel. Its mechanism of action involves the direct blockade of the channel pore, leading to a reduction of the Ih current. This results in membrane hyperpolarization and a subsequent decrease in overall neuronal excitability. The well-defined mechanism and high potency make this compound an invaluable pharmacological tool for investigating the diverse physiological and pathophysiological roles of HCN1 channels in the nervous system and a potential starting point for the development of novel therapeutics for disorders characterized by neuronal hyperexcitability.

References

- 1. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish [frontiersin.org]

- 3. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCN channels: function and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Impact of Altered HCN1 Expression on Brain Function and Its Relationship with Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Regulation of Hyperpolarization-Activated Cyclic-Nucleotide Gated (HCN1) Channels by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCN1 hyperpolarization-activated cyclic nucleotide–gated channels enhance evoked GABA release from parvalbumin-positive interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Characterization of the human HCN1 channel and its inhibition by capsazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HCN1 Channels Control Resting and Active Integrative Properties of Stellate Cells from Layer II of the Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to pan-HCN-IN-1, a Selective HCN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pan-HCN-IN-1, a selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel isoform 1. Due to the limited publicly available data on a compound with the exact designation "this compound," this guide will utilize the well-characterized selective HCN1/HCN2 inhibitor, MEL55A, as a representative molecule to illustrate the principles of selective HCN1 inhibition. MEL55A shares the characteristic of preferential blockade of neuronal HCN isoforms, making it a suitable proxy for the purposes of this technical guide.

Introduction to HCN Channels and the Rationale for HCN1 Selectivity

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of four voltage-gated ion channels (HCN1-4) that play a crucial role in regulating neuronal and cardiac rhythmicity.[1] They are responsible for the "funny" current (If) in the heart and the Ih current in the nervous system.[1] While all four isoforms are expressed in the central and peripheral nervous systems, their distribution and biophysical properties differ, offering an opportunity for targeted therapeutic intervention.[2]

HCN1 is predominantly expressed in the neocortex, hippocampus, and dorsal root ganglion neurons.[2][3] Its rapid activation kinetics suggest a significant role in setting the resting membrane potential and modulating synaptic integration.[1] Dysregulation of HCN1 function has been implicated in various neurological disorders, including epilepsy and neuropathic pain.[3] Therefore, selective inhibition of HCN1 is a promising therapeutic strategy to normalize neuronal excitability with potentially fewer off-target effects compared to non-selective HCN channel blockers. For instance, avoiding the blockade of HCN4, the primary isoform in the sinoatrial node, is critical to minimize cardiovascular side effects such as bradycardia.[3]

Quantitative Data for MEL55A: A Selective HCN1/HCN2 Inhibitor

The following tables summarize the quantitative data for MEL55A, demonstrating its selectivity for HCN1 and HCN2 isoforms over the cardiac isoform, HCN4.[3] The data was generated using whole-cell patch-clamp electrophysiology on HEK293 cells heterologously expressing individual human HCN channel isoforms.[3]

Table 1: Concentration-Dependent Blockade of HCN Isoforms by MEL55A

| Concentration | % Blockade of HCN1 (at -80 mV) | % Blockade of HCN2 (at -80 mV) | % Blockade of HCN4 (at -80 mV) |

| 1 µM | Data not available | Data not available | Data not available |

| 10 µM | ~40% | ~35% | ~15% |

| 30 µM | ~60% | ~55% | ~25% |

Data is estimated from the graphical representation in Dini et al., 2018.[4]

Table 2: Biophysical Properties of HCN Isoforms and the Effect of MEL55A

| Isoform | V½ of activation (Control) | V½ of activation (10 µM MEL55A) | Slope factor (k) (Control) |

| HCN1 | -75.3 ± 1.1 mV | Not reported | 8.9 ± 0.6 |

| HCN2 | -88.9 ± 0.8 mV | Not reported | 7.9 ± 0.3 |

| HCN4 | -99.4 ± 1.2 mV | Not reported | 9.1 ± 0.5 |

Data from Dini et al., 2018.[4] Note: While the publication demonstrates a clear concentration-dependent blockade, explicit IC50 values were not provided in the main text or figures for each isoform.

Data on HCN3: The referenced study on MEL55A did not report its activity against the HCN3 isoform.[3] HCN3 is expressed in the nervous system, but its contribution to neuronal excitability and its role in pathological conditions like neuropathic pain are considered to be less significant compared to HCN1 and HCN2.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of a selective HCN1 inhibitor like MEL55A.

Heterologous Expression of HCN Channels in HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293) cells for the expression of individual HCN channel isoforms.

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection:

-

One day prior to transfection, plate the HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

For each well, prepare a transfection mixture containing plasmid DNA encoding the desired human HCN isoform (e.g., pCMV-hHCN1) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, according to the manufacturer's instructions.

-

A plasmid encoding a fluorescent marker (e.g., GFP) is often co-transfected to allow for easy identification of transfected cells.

-

Incubate the transfection mixture at room temperature for 20-30 minutes to allow for the formation of DNA-lipid complexes.

-

Add the transfection mixture dropwise to the cells.

-

Incubate the cells for 24-48 hours to allow for gene expression.

-

-

Cell Preparation for Electrophysiology: After the incubation period, the cells are detached from the plate using a non-enzymatic cell dissociation solution, washed with extracellular recording solution, and resuspended for use in patch-clamp experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of HCN channel currents and the assessment of inhibitor potency and selectivity.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

-

-

Recording Setup:

-

Transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

A patch-clamp amplifier and a data acquisition system are used to record the currents.

-

-

Recording Procedure:

-

A transfected cell (identified by fluorescence) is approached with the patch pipette.

-

Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

A brief pulse of stronger suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

-

The cell is held at a holding potential of -40 mV.

-

To elicit HCN currents, hyperpolarizing voltage steps are applied in 10 mV increments (e.g., from -50 mV to -140 mV) for a duration sufficient to reach steady-state activation.

-

-

Data Analysis:

-

The amplitude of the steady-state current at each voltage step is measured.

-

To determine the effect of the inhibitor, the compound is perfused into the recording chamber at various concentrations, and the voltage-step protocol is repeated.

-

The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

-

The voltage of half-maximal activation (V½) is determined by fitting the normalized current-voltage relationship to a Boltzmann function.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to HCN1 function and its inhibition.

HCN1 Channel Signaling and Regulation

References

- 1. researchgate.net [researchgate.net]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HCN3 ion channels: roles in sensory neuronal excitability and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The murine HCN3 gene encodes a hyperpolarization-activated cation channel with slow kinetics and unique response to cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of a pan-HCN Inhibitor: A Technical Overview

Disclaimer: The specific designation "pan-HCN-IN-1" does not correspond to a publicly disclosed molecule in the scientific literature. This technical guide provides a representative overview of the discovery and development process for a pan-Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel inhibitor, utilizing data and methodologies from published research on well-characterized pan-HCN inhibitors.

Introduction to HCN Channels as a Therapeutic Target

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a family of four voltage-gated ion channels (HCN1-4) that play a crucial role in regulating neuronal and cardiac excitability.[1][2][3] These channels are unique in that they are activated by membrane hyperpolarization and mediate a depolarizing inward current (Ih), carried by both sodium and potassium ions.[4][5][6] This "pacemaker" current is instrumental in controlling rhythmic firing in the heart and brain, setting the resting membrane potential, and modulating synaptic integration.[1][4][6]

The distinct expression profiles and functional roles of the four HCN isoforms present a compelling rationale for therapeutic intervention.[1] HCN1 is predominantly found in the central and peripheral nervous systems, while HCN2 and HCN4 are also expressed in the heart.[2][7] Dysregulation of HCN channel function has been implicated in a variety of neurological and cardiovascular disorders, including epilepsy, neuropathic pain, and depression.[2][6][8][9][10] Consequently, the development of inhibitors that can modulate HCN channel activity is an active area of pharmaceutical research. A "pan-HCN inhibitor" would be a compound that non-selectively blocks the activity of all or most HCN channel isoforms.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pan-HCN inhibitors, providing insights into their potency, selectivity, and in vivo effects.

Table 1: In Vitro Potency of Representative HCN Channel Inhibitors

| Compound | Target(s) | Assay | IC50 (μM) | Source |

| Ivabradine | hHCN1 | Whole-cell patch-clamp | 20 (significant reduction of Ih) | [2] |

| Haloperidol | hHCN1 | Whole-cell patch-clamp | 33.43 | [2] |

| ZD7288 | HCN Channels | Field potential recordings | 10 (effective concentration) | [11] |

| Org 34167 | HCN1, HCN2, HCN4 | Patch-clamp electrophysiology | Not specified, but shows broad-spectrum inhibition | [1][8] |

Table 2: Preclinical Efficacy of a Representative pan-HCN Inhibitor (Org 34167)

| Animal Model | Test | Dose (mg/kg) | Outcome | Source |

| BALB/c mice | Marble burying | 0.5 | Reduced burying behavior | [8] |

| BALB/c mice | Porsolt swim test | 0.5 | Increased time spent mobile | [8] |

| BALB/c mice | Tail suspension test | 0.5 | Increased time spent mobile | [8] |

| BALB/c mice | Locomotion/Coordination | 1 | Impaired locomotion and coordination, visible tremors | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel HCN channel inhibitors. Below are representative protocols for key in vitro and in vivo experiments.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

Objective: To determine the concentration-dependent inhibitory effect of a compound on specific HCN channel isoforms expressed heterologously in a cell line (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture and Transfection:

-

HEK293 or CHO cells are cultured under standard conditions.

-

Cells are transiently or stably transfected with the cDNA encoding the human HCN1, HCN2, or HCN4 subunit.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The internal pipette solution contains (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

To isolate HCN currents, a voltage-clamp protocol is applied. Cells are held at a depolarized potential (e.g., -40 mV) and then stepped to a series of hyperpolarizing potentials (e.g., from -50 to -140 mV for 2 seconds) to elicit the Ih current.

-

-

Compound Application and Data Analysis:

-

A baseline recording of the Ih current is established.

-

The test compound is applied at increasing concentrations via a perfusion system.

-

The peak inward current at a specific hyperpolarizing step (e.g., -120 mV) is measured before and after compound application.

-

The percentage of inhibition is calculated for each concentration.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

Protocol 2: In Vivo Behavioral Assays for Antidepressant-like Activity

Objective: To assess the potential antidepressant-like effects of a pan-HCN inhibitor in a rodent model.

Methodology:

-

Animals:

-

Male and female BALB/c mice are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

The test compound (e.g., Org 34167) or vehicle is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 0.5 mg/kg).

-

-

Behavioral Testing (performed 30 minutes post-injection):

-

Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is recorded over a 6-minute period. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Porsolt Swim Test (Forced Swim Test): Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the last 4 minutes of a 6-minute test. A reduction in immobility time suggests an antidepressant-like effect.

-

Marble Burying Test: Mice are placed in a cage containing marbles, and the number of marbles buried over a 30-minute period is counted. A decrease in the number of marbles buried can indicate anxiolytic or antidepressant-like effects.

-

-

Data Analysis:

-

The data from each behavioral test are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of the test compound to the vehicle control.

-

Visualizations: Signaling Pathways and Experimental Workflows

HCN Channel Signaling Pathway and Inhibition

Caption: Generalized signaling pathway of HCN channel activation and its inhibition by a pan-HCN inhibitor.

Experimental Workflow for pan-HCN Inhibitor Characterization

Caption: A typical experimental workflow for the discovery and preclinical development of a pan-HCN inhibitor.

References

- 1. Frontiers | Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice [frontiersin.org]

- 2. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Screening effects of HCN channel blockers on sleep/wake behavior in zebrafish [frontiersin.org]

- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCN channels in developing neuronal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCN1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Developmental HCN channelopathy results in decreased neural progenitor proliferation and microcephaly in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Loss of HCN1 Channels Is Exciting, But Is It Epileptic? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Localization of HCN1 Channels to Presynaptic Compartments: Novel Plasticity That May Contribute to Hippocampal Maturation - PMC [pmc.ncbi.nlm.nih.gov]

A Biophysical Profile of a Representative Pan-HCN Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "pan-HCN-IN-1." This technical guide provides a composite biophysical profile of a representative, non-isoform-selective (pan) inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, based on the characteristics of well-documented inhibitors such as Ivabradine and ZD7288.

This document is intended for researchers, scientists, and drug development professionals interested in the fundamental properties of pan-HCN channel blockers.

Introduction to HCN Channels

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are unique members of the voltage-gated ion channel superfamily, playing a critical role in controlling rhythmic activity in the heart and brain.[1][2][3] Unlike other voltage-gated channels that open upon depolarization, HCN channels are activated by membrane hyperpolarization.[1][4][5] They conduct a mixed inward current of sodium (Na+) and potassium (K+) ions, contributing to pacemaker depolarization in sinoatrial node cells and neurons.[1][5] There are four known mammalian isoforms (HCN1-4), each with distinct biophysical properties and tissue distribution.[1][6] Pan-HCN inhibitors, which block all isoforms, are valuable tools for studying the physiological roles of these channels and have therapeutic potential for conditions like angina and certain neurological disorders.[1][2][7]

Quantitative Biophysical Data

The following tables summarize the key quantitative data for a representative pan-HCN inhibitor, compiled from studies on well-characterized blockers.

Table 1: Inhibitory Potency (IC50) Across HCN Isoforms

| HCN Isoform | Representative IC50 (µM) | Notes |

| HCN1 | 17.2 ± 1.3 | Data derived from studies on the inhibitor 4e.[1] |

| HCN2 | 2.9 ± 1.2 | Data derived from studies on the inhibitor 4e.[1] |

| HCN4 | 7.3 ± 1.2 | Data derived from studies on the inhibitor 4e.[1] |

| hHCN1 (human) | 2.94 ± 0.61 | Data for Ivabradine inhibition at -140 mV.[3] |

Table 2: Effects on Channel Gating Properties

| Gating Parameter | Effect of Representative Inhibitor | Magnitude of Change |

| Voltage of half-maximal activation (V1/2) | Hyperpolarizing shift | ΔV1/2 = -30.2 ± 2.9 mV (for HCN2)[1] |

| Activation Kinetics | Slowing of activation | Qualitatively observed[1] |

| State Dependence | Use-dependent and voltage-independent block | The inhibitor can block the channel in both open and closed states.[1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of a pan-HCN inhibitor on heterologously expressed HCN channels.

Cell Culture and Transfection:

-

HEK293 or COS7 cells are cultured in appropriate media.

-

Cells are transiently transfected with plasmids encoding the desired human HCN isoform (e.g., hHCN1, hHCN2, or hHCN4).

-

After 24-48 hours, cells are plated onto coverslips for electrophysiological recording.[1]

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

The internal pipette solution contains (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH).

-

HCN currents are elicited by a hyperpolarizing voltage step (e.g., to -120 mV or -140 mV) from a holding potential of -30 mV or -40 mV.[1][3]

-

The test compound is applied at various concentrations through a perfusion system.

Data Analysis:

-

The peak inward current amplitude in the presence of the inhibitor (I) is normalized to the control current amplitude (I0).

-

The dose-response curve is generated by plotting I/I0 against the logarithm of the inhibitor concentration.

-

The data are fitted with the Hill equation to determine the IC50 value.

Mechanism of Action and Signaling Pathways

Pan-HCN inhibitors typically act by directly binding to the pore of the HCN channel.[8][9] This binding event physically obstructs the flow of ions, leading to a reduction in the hyperpolarization-activated current (Ih). Many inhibitors exhibit a use-dependent block, meaning their inhibitory effect is enhanced with repeated channel activation.[1] Furthermore, these compounds can modulate the gating properties of the channel, often causing a hyperpolarizing shift in the voltage-dependence of activation, which means a stronger hyperpolarization is required to open the channel.[1]

By inhibiting HCN channels, these compounds reduce the pacemaker current in spontaneously active cells. In the sinoatrial node of the heart, this leads to a slowing of the heart rate. In neurons, inhibition of HCN channels can lead to hyperpolarization of the resting membrane potential and a decrease in neuronal excitability, which is the basis for their investigation in epilepsy and neuropathic pain.[10][11][12]

Conclusion

This technical guide provides a foundational overview of the biophysical properties of a representative pan-HCN inhibitor. The data presented highlight the key characteristics of this class of compounds, including their potency, effects on channel gating, and mechanism of action. The detailed experimental protocol for IC50 determination offers a practical guide for researchers in the field. Further investigation into the isoform-selectivity and structure-activity relationships of novel HCN channel inhibitors will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties of Hyperpolarization-Activated Pacemaker Current Defined by Coassembly of Hcn1 and Hcn2 Subunits and Basal Modulation by Cyclic Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of pan-HCN-IN-1 for CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of central nervous system (CNS) disorders.[1][2] This technical guide focuses on the target validation of pan-HCN-IN-1 , a novel inhibitor of HCN channels. This compound, also identified as Compound J&J12e , has been characterized as a potent and selective inhibitor of the HCN1 isoform.[3][4][5] This document provides a comprehensive overview of the preclinical data supporting the therapeutic potential of targeting HCN1 with this molecule, with a particular focus on its implications for cognitive deficits. We will delve into its mechanism of action, selectivity profile, and effects in relevant preclinical models, supported by detailed experimental protocols and pathway visualizations.

Introduction to HCN Channels in the CNS

HCN channels are a family of four voltage-gated ion channels (HCN1-4) that conduct a mixed sodium-potassium current known as the "funny" current (Ih) in neurons.[2][6] This current is unique in that it is activated by membrane hyperpolarization.[6] In the CNS, HCN channels are widely expressed, with distinct yet overlapping distributions of the four isoforms.[7][8]

-

HCN1: Predominantly found in the neocortex, hippocampus, and cerebellum. It is characterized by fast activation kinetics and low sensitivity to cyclic AMP (cAMP).[7][9]

-

HCN2: Broadly expressed throughout the brain, with slower activation kinetics and higher sensitivity to cAMP compared to HCN1.[7][9]

-

HCN3: Exhibits the lowest expression levels in the CNS.[7]

-

HCN4: Primarily located in subcortical regions like the thalamus and olfactory bulb, with slow kinetics and strong cAMP modulation.[6][7]

Functionally, HCN channels are integral to setting the resting membrane potential, regulating synaptic integration, and controlling rhythmic firing in neurons.[1][5] Their dysregulation has been implicated in various neurological and psychiatric conditions, including epilepsy, neuropathic pain, and depression.[1][2]

This compound: A Selective HCN1 Inhibitor

Contrary to its nomenclature which suggests a pan-isoform activity, recent findings have identified this compound (Compound J&J12e) as a potent and selective inhibitor of the HCN1 channel isoform.[5] This selectivity is a key attribute, as targeting specific HCN isoforms may offer a more refined therapeutic approach with fewer off-target effects. For instance, non-selective HCN channel blockers can have cardiovascular side effects due to their action on HCN4 channels in the heart.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant HCN channel inhibitors.

Table 1: In Vitro Selectivity Profile of HCN Channel Inhibitors

| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) | Reference |

| This compound (J&J12e) | 0.058 | Data not available | Data not available | Data not available | [3][4] |

| RO-275 | 0.046 | 14.3 | 4.6 | 13.9 | [10] |

| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 | [4] |

Note: The complete selectivity profile for this compound across all HCN isoforms is not yet publicly available and is expected to be detailed in Harde E, et al. (2024).

Table 2: In Vivo Efficacy of HCN1 Inhibition in a Working Memory Task

| Compound | Animal Model | Dosing | Key Findings | Reference |

| Selective HCN1 Inhibitor | Rat | Not specified | Rescued decremented working memory. | [5] |

Note: Specific dosage and effect size for the in vivo studies with this compound are pending the full public release of the primary research article.

Signaling Pathways and Mechanism of Action

HCN1 channels, by conducting the Ih current, play a crucial role in dampening neuronal excitability. Their inhibition by this compound is proposed to enhance synaptic integration, a key process for cognitive functions like working memory.[1][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are methodologies for key experiments cited in the validation of HCN channel inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the Ih current and assess the inhibitory activity of compounds on HCN channels expressed in cell lines or primary neurons.

Protocol:

-

Cell Preparation: HEK293 cells are stably transfected with human HCN1, HCN2, or HCN4 channel subunits. For neuronal recordings, acute brain slices are prepared from rodents.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes are filled with an internal solution.

-

Solutions: The external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.3.

-

Voltage Protocol: To elicit Ih currents, cells are held at a depolarized potential (e.g., -40 mV) and then subjected to a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments).

-

Data Analysis: The current amplitude at each voltage step is measured. Dose-response curves are generated by applying increasing concentrations of the test compound to determine the IC50 value.

In Vivo Assessment of Working Memory

Animal models of cognitive dysfunction are used to evaluate the therapeutic potential of HCN1 inhibitors.

Protocol:

-

Animal Model: Male Sprague Dawley rats are often used. Cognitive deficits can be induced pharmacologically or through genetic models.

-

Drug Administration: The selective HCN1 inhibitor is administered, typically via intraperitoneal (i.p.) injection, at various doses.

-

Behavioral Task: A touchscreen-based delayed non-matching-to-location (DNMTP) task is a common method to assess working memory.

-

Sample Phase: The rat initiates a trial by touching a stimulus on the screen.

-

Delay Phase: A variable delay period is introduced.

-

Choice Phase: The rat is presented with the original stimulus and a novel one and must choose the novel stimulus to receive a reward.

-

-

Data Collection and Analysis: The percentage of correct choices is measured at different delay intervals. The effect of the compound on performance is compared to a vehicle control group.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent and selective inhibitor of the HCN1 channel. Its ability to rescue working memory deficits in a preclinical model highlights the therapeutic potential of targeting HCN1 in CNS disorders characterized by cognitive impairment.[5] The selectivity of this compound for HCN1 over other isoforms is a significant advantage, potentially minimizing the risk of cardiovascular side effects associated with non-selective HCN blockers.

Future research should focus on:

-

Fully characterizing the selectivity profile of this compound across all HCN isoforms.

-

Investigating its efficacy in a broader range of CNS disorder models, such as epilepsy and neuropathic pain.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship for its cognitive-enhancing effects.

The development of isoform-selective HCN channel modulators like this compound represents a promising avenue for the discovery of novel therapeutics for challenging CNS disorders.

References

- 1. Prefrontal Cortex HCN1 Channels Enable Intrinsic Persistent Neural Firing and Executive Memory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Selective and brain-penetrant HCN1 inhibitors reveal links between synaptic integration, cortical function, and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential regulation of HCN channel isoform expression in thalamic neurons of epileptic and non-epileptic rat strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Therapeutic Potential of Pan-HCN Channel Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of inhibiting Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. It covers the core mechanism of action, summarizes quantitative data for key inhibitors, and provides detailed experimental protocols for researchers in the field.

Introduction to HCN Channels and Their Therapeutic Relevance

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels that play a crucial role in regulating cellular excitability.[1][2][3][4] Comprising four isoforms (HCN1, HCN2, HCN3, and HCN4), these channels are voltage-gated and are activated by membrane hyperpolarization.[3] They are permeable to both sodium (Na+) and potassium (K+) ions, resulting in a net inward current (termed Ih or If) that depolarizes the cell membrane.[1][4] This "pacemaker" current is fundamental to rhythmic firing in both the heart and the central nervous system.[3][4]

The discovery that HCN channels are implicated in a variety of pathological conditions has positioned them as attractive therapeutic targets.[1][2][4] Dysregulation of HCN channel function has been linked to chronic pain, epilepsy, and depression.[1][3][4] Consequently, the development of small molecule inhibitors of HCN channels is an active area of research. This guide focuses on pan-HCN inhibitors, which target multiple isoforms of the HCN channel, and explores their therapeutic potential.

Quantitative Data for Pan-HCN Channel Inhibitors

A number of small molecules have been identified that exhibit broad-spectrum inhibition of HCN channels. The inhibitory potencies (IC50) of some of the most well-characterized pan-HCN inhibitors are summarized in the table below. It is important to note that the term "pan-HCN inhibitor" is used here to describe compounds that inhibit multiple HCN isoforms, though their potency can vary between the different subtypes.

| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) | Reference |

| Ivabradine | 0.94 (mouse) | - | - | 2.0 (human) | [5] |

| ZD7288 | ~10-100 | - | - | - | [6] |

| Org 34167 | 23.4 | 8.2 | - | 9.2 | [2] |

| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 | [7] |

Note on ZD7288: While widely used as a research tool, ZD7288 has been shown to also inhibit Na+ channels, which should be considered when interpreting experimental results.

Investigational Compound: pan-HCN-IN-1 (Compound J&J12e)

A compound referred to as "this compound" or "Compound J&J12e" has been described as a potent inhibitor of the HCN1 isoform.[1] Limited publicly available information suggests the following properties:

| Compound | Target | IC50 | Reported Activity | Reference |

| This compound (Compound J&J12e) | HCN1 | 58 nM | Reduces voltage sag response and enhances EPSP summation in ex vivo rat brain slices. | [1] |

The name "this compound" may be misleading given its reported primary target is HCN1. Further studies are required to elucidate its full selectivity profile across all HCN isoforms and its potential as a therapeutic agent.

Mechanism of Action of HCN Channels and Their Inhibition

HCN channels are activated by the hyperpolarization of the cell membrane, a unique feature among voltage-gated ion channels. This activation is further modulated by the direct binding of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), to a C-terminal cyclic nucleotide-binding domain (CNBD). The binding of cAMP facilitates channel opening at more depolarized potentials.

Pan-HCN inhibitors, such as Ivabradine, are thought to bind within the pore of the channel from the intracellular side.[5] This binding blocks the flow of ions, thereby inhibiting the Ih current and reducing cellular excitability.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Screening HCN Inhibitors

This protocol is designed to measure the effect of a test compound on HCN channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific HCN isoform).

Materials:

-

Cells: HEK293 cells stably transfected with the human HCN isoform of interest.

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

-

Test Compound: Dissolved in a suitable vehicle (e.g., DMSO) and diluted in the external solution to the final desired concentrations.

-

Patch Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Cell Culture: Culture the HCN-expressing HEK293 cells on glass coverslips in appropriate media until they reach 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Chamber: Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and continuously perfuse with the external solution.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp Protocol:

-

Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds) to activate the HCN channels and elicit the Ih current.

-

Return to a depolarized potential (e.g., -30 mV) to measure the tail current, which reflects the closing of the channels.

-

-

Compound Application:

-

Establish a stable baseline recording of the Ih current.

-

Perfuse the recording chamber with the external solution containing the test compound at a specific concentration.

-

After a few minutes of incubation, repeat the voltage clamp protocol to measure the Ih current in the presence of the compound.

-

Perform a washout by perfusing with the external solution alone to check for reversibility of the effect.

-

-

Data Analysis:

-

Measure the amplitude of the steady-state Ih current at a specific hyperpolarizing voltage (e.g., -120 mV) before and after compound application.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Preclinical Evaluation Workflow for Pan-HCN Inhibitors

The preclinical development of a pan-HCN inhibitor typically follows a structured workflow to assess its efficacy and safety.

Challenges and Future Directions

While pan-HCN inhibition has shown therapeutic promise, a significant challenge is the potential for on-target side effects.[2] The expression of HCN isoforms in various tissues, particularly HCN4 in the sinoatrial node of the heart, means that non-selective inhibitors can cause bradycardia (a slowing of the heart rate).[2] This has been a limiting factor for the systemic use of pan-HCN inhibitors for non-cardiac indications.

Future research is focused on developing isoform-selective HCN inhibitors.[4] For example, an HCN1-selective inhibitor could potentially offer analgesic or anti-epileptic effects with a reduced risk of cardiovascular side effects.[4] The development of such compounds will require a deeper understanding of the structural differences between the HCN isoforms and the use of structure-based drug design.

Conclusion

The inhibition of HCN channels represents a promising strategy for the treatment of a range of neurological and cardiovascular disorders. Pan-HCN inhibitors have been valuable tools for validating the therapeutic potential of this target class. While their clinical utility may be limited by side effects, they have paved the way for the development of next-generation, isoform-selective HCN modulators. The ongoing research into novel compounds like this compound, and the increasing understanding of the complex biology of HCN channels, holds great promise for the future of this exciting field of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCN pacemaker channels and pain: a drug discovery perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The HCN channel as a pharmacological target: Why, where, and how to block it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a small-molecule inhibitor of the TRIP8b–HCN interaction with efficacy in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of pan-HCN-IN-1 on Synaptic Plasticity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability and synaptic integration. Their modulation presents a significant opportunity for therapeutic intervention in a variety of neurological disorders. This technical guide provides an in-depth analysis of the effects of pan-HCN-IN-1, a potent, non-isoform-selective inhibitor of HCN channels, on synaptic plasticity. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of HCN channel modulation. It is important to note that as "this compound" is a designation for a novel or not yet widely reported specific molecule, this guide synthesizes data from studies on well-established pan-HCN channel inhibitors such as ZD7288 and ivabradine to project its likely effects.

Introduction to HCN Channels and Synaptic Plasticity

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are a unique family of ion channels that are activated by membrane hyperpolarization and are permeable to both sodium and potassium ions, generating a net inward current (Ih) at rest.[1][2] This current plays a vital role in setting the resting membrane potential, dendritic integration of synaptic inputs, and rhythmic firing of neurons.[3][4] There are four known HCN channel isoforms (HCN1-4), each with distinct expression patterns and biophysical properties.[3][5]

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. Given their significant role in regulating neuronal excitability, HCN channels are key modulators of both LTP and LTD.[6][7][8]

Effects of this compound on Long-Term Potentiation (LTP)

Inhibition of HCN channels with broad-spectrum antagonists has been shown to have complex, often region-specific, effects on the induction and maintenance of LTP.

Presynaptic Mechanisms

Studies have demonstrated that presynaptic HCN channel activity is essential for the induction and maintenance of LTP at certain synapses, such as those between the lateral and basal amygdala (LA-BA).[6][9] Blockade of these channels with inhibitors like ZD7288 completely abolishes LTP induction and can even reverse previously established LTP.[6][9] The proposed mechanism involves the counteraction of membrane hyperpolarization by HCN channels during high-frequency stimulation, which is necessary for sufficient presynaptic calcium influx.[6]

Postsynaptic and Interneuron-Mediated Mechanisms

In the hippocampus, the role of HCN channels in LTP is more nuanced. While deletion of HCN1 channels in the distal dendrites of CA1 pyramidal neurons enhances LTP at the direct perforant path input, this is thought to be due to reduced shunting of excitatory postsynaptic potentials (EPSPs).[5][7] Conversely, inhibition of HCN2 channels in inhibitory interneurons can also enhance LTP by reducing GABAergic output onto pyramidal neurons.[7] This suggests that the net effect of a pan-HCN inhibitor on LTP will depend on the balance of its actions on presynaptic terminals, postsynaptic dendrites, and local inhibitory circuits.

Quantitative Data on LTP Modulation

| Brain Region | Synapse | HCN Inhibitor | Effect on LTP | Reported Magnitude of Effect | Reference |

| Amygdala | Lateral to Basal (LA-BA) | ZD7288 | Abolished Induction & Maintenance | Complete blockade | [6][9] |

| Hippocampus | Perforant Path to CA1 | HCN1 Knockout | Enhanced | Not specified | [5][7] |

| Hippocampus | Perforant Path to CA1 | HCN2 Knockout (Interneurons) | Enhanced | Not specified | [7] |

Effects of this compound on Long-Term Depression (LTD)

The influence of HCN channel inhibition on LTD is also context-dependent, with evidence pointing towards a role in both constraining and facilitating this form of synaptic plasticity.

Modulation of LTD Induction

At the medial perforant path-granule cell synapse in the hippocampus of young rats, blockade of HCN channels with ZD7288 prior to low-frequency stimulation (LFS) significantly enhanced the magnitude of LTD.[8] This suggests that under normal conditions, HCN channels act to restrain the induction of LTD at these synapses.[8] However, this modulatory effect was absent in adult rats, indicating a developmental regulation of this mechanism.[8]

Role in Opioid-Mediated LTD

In the dorsal striatum, mu opioid receptor (MOR)-induced LTD at inputs from the insular cortex has been shown to be dependent on presynaptic HCN1 channels.[10][11] This form of LTD is implicated in habit learning and addiction-related behaviors. The mechanism is thought to involve cAMP/PKA signaling, which can be modulated by HCN channel activity.[10]

Quantitative Data on LTD Modulation

| Brain Region | Synapse | HCN Inhibitor/Modulation | Effect on LTD | Reported Magnitude of Effect | Reference |

| Hippocampus | Medial Perforant Path to Granule Cells (Postnatal) | ZD7288 (pre-LFS) | Enhanced Induction | LTD enhanced from ~20% to ~38% depression | [8] |

| Hippocampus | Medial Perforant Path to Granule Cells (Postnatal) | ZD7288 (post-LFS) | No effect on Expression | No significant change | [8] |

| Dorsal Striatum | Insular Cortex to Dorsal Striatum | HCN1 Knockout | Blocked MOR-LTD | Not specified | [10] |

Experimental Protocols

Brain Slice Preparation and Electrophysiology

Objective: To measure synaptic plasticity (LTP/LTD) in ex vivo brain slices.

Protocol:

-

Animal Anesthesia and Brain Extraction: Mice or rats are deeply anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., containing sucrose, NaCl, KCl, MgCl2, NaHCO3, NaH2PO4, and glucose).[10]

-

Slicing: Coronal or sagittal slices (typically 280-400 µm thick) of the desired brain region (e.g., hippocampus, amygdala) are prepared using a vibratome.[10]

-

Recovery: Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allowed to recover at a slightly elevated temperature (e.g., 30-32°C) for at least 1 hour before being maintained at room temperature.[10]

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or field potential recordings are obtained from the target neurons.

-

Synaptic Plasticity Induction:

-

LTP: A stable baseline of synaptic responses is recorded for 10-20 minutes. LTP is then induced using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation).[6]

-

LTD: After establishing a stable baseline, LTD is induced using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[8]

-

-

Pharmacology: this compound (or other HCN inhibitors like ZD7288) is bath-applied at a specified concentration either before or after the induction of plasticity to assess its effect on induction or expression, respectively.[8]

-

Data Analysis: The slope of field excitatory postsynaptic potentials (fEPSPs) or the amplitude of excitatory postsynaptic currents (EPSCs) is measured and normalized to the pre-induction baseline to quantify the degree of LTP or LTD.

Signaling Pathways and Visualizations

The modulation of synaptic plasticity by this compound involves intricate signaling pathways at both presynaptic and postsynaptic terminals.

Presynaptic LTP Modulation by HCN Inhibition

Caption: Presynaptic LTP induction pathway and its inhibition by this compound.

Interneuron-Mediated Enhancement of LTP

Caption: Inhibition of interneuron HCN2 channels by this compound enhances LTP.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for electrophysiological assessment of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that a pan-HCN channel inhibitor, herein referred to as this compound, will have profound effects on synaptic plasticity. Its impact is likely to be bidirectional and highly dependent on the specific brain region, synapse, and developmental stage being examined. The ability to abolish presynaptic LTP in the amygdala while potentially enhancing it in the hippocampus through actions on interneurons highlights the complexity of HCN channel function. Similarly, its role in modulating LTD induction and mediating opioid-dependent plasticity opens up avenues for therapeutic intervention in memory disorders and addiction.

Future research should focus on dissecting the isoform-specific roles of HCN channels in these processes to develop more targeted therapeutics with fewer off-target effects. Furthermore, in vivo studies are necessary to confirm these ex vivo findings and to understand the behavioral consequences of modulating synaptic plasticity with pan-HCN inhibitors. The development of novel, potent, and selective HCN channel modulators will be instrumental in translating our understanding of their role in synaptic plasticity into effective treatments for neurological and psychiatric conditions.

References

- 1. The fast and slow ups and downs of HCN channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCN Channels: New Therapeutic Targets for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice [frontiersin.org]

- 4. The enigmatic HCN channels: A cellular neurophysiology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HCN2 channels in local inhibitory interneurons constrain LTP in the hippocampal direct perforant path - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 9. Presynaptic HCN channel activity is required for the expression of long-term potentiation at lateral amygdala to basal amygdala synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HCN1 channels mediate mu opioid receptor long-term depression at insular cortex inputs to the dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to Preclinical Research on Pan-HCN Inhibitors for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on pan-Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel inhibitors for the treatment of neuropathic pain. It details the central role of HCN channels in the pathophysiology of neuropathic pain, the mechanism of action of pan-HCN inhibitors, and the experimental protocols for their evaluation. This document is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development.

Introduction: HCN Channels as a Target for Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. A key driver of neuropathic pain is neuronal hyperexcitability in both the peripheral and central nervous systems.[1] Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, by conducting the depolarizing inward current Ih, are crucial regulators of neuronal excitability and rhythmic firing.[2][3]

Four isoforms of HCN channels (HCN1-4) have been identified, with HCN1 and HCN2 being predominantly expressed in sensory neurons.[1] Following nerve injury, the expression and function of these channels are upregulated, contributing to the spontaneous ectopic firing of nociceptive neurons that underlies neuropathic pain symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain).[3] Consequently, blocking HCN channels presents a promising therapeutic strategy for alleviating neuropathic pain. Pan-HCN inhibitors, which non-selectively block HCN channel isoforms, have shown significant analgesic effects in various preclinical models of neuropathic pain.[1]

Pharmacology of Pan-HCN Inhibitors

This guide focuses on two well-characterized pan-HCN inhibitors that have been extensively studied in preclinical neuropathic pain models: ZD7288 and Ivabradine.

-

ZD7288: A widely used experimental tool, ZD7288 is a specific blocker of the Ih current. It has been shown to dose-dependently suppress tactile allodynia in rodent models of nerve injury.[4] Local and systemic administration of ZD7288 has been demonstrated to reduce nociceptive behaviors in animals with peripheral nerve injury.[1]

-

Ivabradine: Clinically approved for the treatment of chronic angina, ivabradine is a non-selective HCN channel blocker.[5][6] Preclinical studies have shown that ivabradine is effective in reducing pain in nerve injury and chemotherapy-induced neuropathy models, with an efficacy comparable to gabapentin.[7][8] An important feature of ivabradine is that it is a substrate for the P-glycoprotein transporter in the blood-brain barrier, limiting its central nervous system penetration and associated side effects.[7][8]

Preclinical Efficacy of Pan-HCN Inhibitors in Neuropathic Pain Models

The analgesic effects of pan-HCN inhibitors have been evaluated in several rodent models of neuropathic pain. The quantitative data from these studies are summarized in the tables below.

Table 1: Efficacy of ZD7288 in Rodent Models of Neuropathic Pain

| Animal Model | Species | Route of Administration | Dose Range | Key Findings | Reference(s) |

| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependent suppression of tactile allodynia. 10 mg/kg resulted in near-complete suppression. | [4] |

| Spinal Nerve Ligation (SNL) | Rat | Local application to DRG | 100 µM - 1 mM | Dose- and time-dependent inhibition of ectopic discharges in injured DRG neurons. | [3] |

| Chronic Constriction Injury (CCI) | Rat | Intracerebroventricular (i.c.v.) | Not Specified | Attenuated nociceptive and depression-like behaviors. | [2] |

| Diabetic Neuropathy (STZ-induced) | Rat | Not Specified | Not Specified | Significantly increased paw withdrawal threshold, indicating reduced mechanical allodynia. | [7] |

Table 2: Efficacy of Ivabradine in Rodent Models of Neuropathic Pain

| Animal Model | Species | Route of Administration | Dose | Key Findings | Reference(s) |

| Chronic Constriction Injury (CCI) | Rat | Oral gavage | 6 mg/kg (twice daily) | Significantly reduced mechanical allodynia with cumulative effects over 4 days. | [9] |

| Nerve Injury & Chemotherapy Models | Not Specified | Not Specified | Not Specified | Rapid and effective analgesia, comparable to gabapentin. | [7][8] |

| Spinal Cord Injury (SCI) | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Induced analgesia in both spontaneous pain-related behavior and mechanical allodynia. | [10][11] |

| Diabetic Neuropathy | Mouse | Not Specified | Not Specified | Reduced chronic pain in mouse models of type 1 and type 2 diabetes. | [1] |

Mechanism of Action and Signaling Pathways

Pan-HCN inhibitors exert their analgesic effects by directly blocking the Ih current in sensory neurons. This inhibition leads to a reduction in neuronal hyperexcitability and a decrease in the generation of ectopic action potentials that drive neuropathic pain.

The diagram below illustrates the proposed signaling pathway for the analgesic action of pan-HCN inhibitors.

Experimental Protocols

In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI)

The Spared Nerve Injury (SNI) model is a widely used and reproducible model of peripheral neuropathic pain that results in long-lasting mechanical and thermal hypersensitivity.[12][13]

Protocol:

-

Anesthesia: Anesthetize the rodent (rat or mouse) using isoflurane (5% for induction, 2-3% for maintenance).[12]

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[12]

-

Carefully isolate the common peroneal and tibial nerves.

-

Tightly ligate these two nerves with a suture and then transect them, removing a 2-4 mm distal portion of the nerve stumps.[12]

-

Take extreme care to leave the sural nerve intact and untouched.[14]

-

-

Wound Closure: Close the muscle and skin layers with sutures.

-

Post-operative Care: Administer post-operative analgesics (e.g., carprofen, 5 mg/kg s.c.) for up to 72 hours.[12]

-

Sham Surgery: For control animals, perform the same surgical procedure to expose the sciatic nerve without any nerve ligation or transection.[12]

-

Behavioral Testing: Allow the animals to recover for at least 7-10 days before commencing behavioral testing.[12]

Behavioral Assays for Pain Assessment

The von Frey test measures the withdrawal threshold to a mechanical stimulus applied to the plantar surface of the hind paw.[15]

Protocol:

-

Acclimation: Place the animals in individual clear plastic cages on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[15]

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness perpendicularly to the plantar surface of the hind paw until the filament buckles.[15]

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold (PWT) is typically determined using the up-down method.

-

Electronic von Frey: Alternatively, an electronic von Frey apparatus can be used, which applies a linearly increasing force via a metal filament, and the force at which the paw is withdrawn is automatically recorded.[1]

The Hargreaves test assesses the latency to paw withdrawal from a radiant heat source.[2][5]

Protocol:

-

Acclimation: Place the animals in individual clear plastic enclosures on a glass surface and allow them to acclimate.[5]

-

Stimulation: Position a movable, high-intensity infrared radiant heat source underneath the glass and focus it on the plantar surface of the hind paw.[5][16]

-

Measurement: The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).[5]

-

Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[5][6]

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp recordings from isolated dorsal root ganglion (DRG) neurons are used to directly measure the Ih current and assess the effects of pan-HCN inhibitors.[10][17]

Protocol:

-

DRG Neuron Isolation and Culture:

-

Recording Solutions:

-

External Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose, and blockers for other currents (e.g., TTX for sodium channels, TEA and 4-AP for potassium channels, CdCl2 for calcium channels).[18]

-

Internal Pipette Solution (in mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP.[18]

-

-

Voltage-Clamp Protocol to Elicit Ih:

-

Hold the neuron at a depolarized potential (e.g., -40 mV) where HCN channels are closed.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to activate the HCN channels and record the inward Ih current.[19]

-

A subsequent step to a depolarized potential (e.g., +50 mV) can be used to measure the tail current.[19]

-

-

Drug Application: After obtaining a stable baseline recording of Ih, perfuse the pan-HCN inhibitor into the recording chamber and measure the change in current amplitude.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a pan-HCN inhibitor for neuropathic pain.

Conclusion

Preclinical research strongly supports the role of HCN channels in the pathophysiology of neuropathic pain. Pan-HCN inhibitors, such as ZD7288 and ivabradine, have demonstrated significant analgesic efficacy in a variety of animal models. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute preclinical studies aimed at evaluating novel pan-HCN inhibitors for the treatment of neuropathic pain. The detailed protocols and compiled efficacy data serve as a valuable resource for advancing the development of this promising class of non-opioid analgesics.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. Inhibition of hyperpolarization-activated current by ZD7288 suppresses ectopic discharges of injured dorsal root ganglion neurons in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal Hyperpolarization-Activated Pacemaker Channels Drive Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. Inflammatory and neuropathic pain are rapidly suppressed by peripheral block of hyperpolarisation-activated cyclic nucleotide-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The heart-rate-reducing agent, ivabradine, reduces mechanical allodynia in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ivabradine reduces neuropathic pain after spinal cord injury by inhibiting excitatory synaptic transmission in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmpc.org [mmpc.org]

- 17. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Pan-HCN Channel Inhibitors in Epilepsy Research

Disclaimer: The specific compound "pan-HCN-IN-1" does not correspond to a known molecule in the publicly available scientific literature. This guide will therefore focus on the broader class of pan-Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel inhibitors and their significant implications for the field of epilepsy research, utilizing data from well-documented, exemplary compounds.

This document is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the mechanisms, preclinical data, and experimental methodologies associated with pan-HCN channel inhibition as a potential therapeutic strategy for epilepsy.

Introduction: HCN Channels as a Therapeutic Target in Epilepsy

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are a unique family of ion channels (comprising four isoforms: HCN1-4) that play a crucial role in regulating neuronal excitability.[1] Unlike typical voltage-gated channels, HCN channels are activated by membrane hyperpolarization.[1] The resulting inward cation current, termed Ih, contributes to the resting membrane potential and pacemaker activity in neurons, making them a compelling target for modulating pathological hyperexcitability seen in epilepsy.[2][3]

Pharmacological blockade of HCN channels is being explored as a potential antiepileptic strategy.[2][4] Broad-spectrum or "pan"-HCN inhibitors, which target multiple HCN isoforms, have shown anticonvulsant properties in various preclinical models.[5][6] This guide synthesizes the current understanding and available data for this class of compounds.

Quantitative Preclinical Data for Pan-HCN Inhibitors